molecular formula C11H6N2O3 B13567299 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid

Cat. No.: B13567299
M. Wt: 214.18 g/mol
InChI Key: JXERTDIKHJJWNG-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid is a high-purity chemical compound for research and development purposes. This molecule features a carboxylic acid functional group, a common motif in organic chemistry that allows the compound to participate in various synthesis reactions, such as the formation of esters or amides . The presence of both a polar carboxylic acid and a nitrile group on the aromatic ring influences the compound's physical properties, potentially affecting its solubility and crystal packing . The isoxazole ring is a privileged structure in medicinal chemistry, making this carboxylic acid a valuable building block for the synthesis of more complex molecules for pharmaceutical and material science research. This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

3-(4-cyanophenyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H6N2O3/c12-6-7-1-3-8(4-2-7)9-5-10(11(14)15)16-13-9/h1-5H,(H,14,15)

InChI Key

JXERTDIKHJJWNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NOC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid typically involves the cyclization of α,β-acetylenic oximes. One common method is the AuCl3-catalyzed cycloisomerization, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of metal catalysts such as AuCl3 and CuCl in large-scale reactors could be optimized for higher yields and purity.

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The compound is synthesized via regioselective [3+2] cycloaddition or multi-step condensation. A patented method achieves high regioselectivity through:

  • Cyclization of 4-cyanophenyl-substituted precursors with oxammonium hydrochloride under alkaline conditions

  • Reaction with DMF dimethylacetal to form dimethylaminomethylene intermediates

  • Lactone hydrolysis and acidification for final ring closure .

Key parameters for Step 1:

ConditionSpecificationYield
BaseNa₂CO₃/K₂CO₃/NaOH (0.5-2 eq)82-95%
SolventH₂O/MeOH/EtOH
Temperature0-50°C

Esterification

The carboxylic acid undergoes esterification with alcohols under acid catalysis:

text
3-(4-Cyanophenyl)isoxazole-5-COOH + ROH → 3-(4-Cyanophenyl)isoxazole-5-COOR

Representative data:

Ester DerivativeConditionsYield
Methyl esterSOCl₂/MeOH, 0-10°C75%
Isopropyl ester(iPrOH, pyridine, toluene)82%

Amide Formation

Coupling with amines produces bioactive derivatives:

text
3-(4-Cyanophenyl)isoxazole-5-COOH + RNH₂ → 3-(4-Cyanophenyl)isoxazole-5-CONHR

Notable example:

  • 3,4-Dichlorophenyl urea derivative showed MIC 0.25 µg/mL against M. tuberculosis .

Electrophilic Aromatic Substitution

The cyano group directs electrophiles to the para-position of the phenyl ring:

Reaction TypeReagentProductYield
NitrationHNO₃/H₂SO₄3-(4-Cyano-3-nitrophenyl)isoxazole68%*
HalogenationCl₂/FeCl₃3-(4-Cyano-3-chlorophenyl)isoxazole72%*
*Predicted yields based on analogous systems

Ring-Opening Reactions

The isoxazole ring undergoes cleavage under strong basic conditions:

Mechanism:

  • Hydroxide attack at C-5 position

  • Ring opening to form β-ketonitrile intermediate

  • Subsequent hydrolysis to cyanoacetamide derivatives

Experimental conditions:

ParameterValue
Base2M NaOH
Temperature80°C
Time6 hr
Yield58-63%

Biological Interactions

The compound acts as a xanthine oxidase inhibitor through:

  • Competitive binding at the molybdopterin active site

  • Hydrogen bonding via carboxylic acid group

  • π-π stacking with Phe914 and Phe1009 residues

Inhibition data:

DerivativeIC₅₀ (µM)Selectivity Index
Parent compound0.42>200
3-NO₂ analog1.8785

Coordination Chemistry

Forms stable complexes with transition metals:

Metal IonLigand SitesStability Constant (log β)
Cu²⁺N(isoxazole), O(carboxylate)8.9 ± 0.3
Fe³⁺O(carboxylate), CN⁻12.1 ± 0.5

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on the phenyl ring significantly influence the compound’s reactivity, solubility, and biological activity. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(4-Chlorophenyl)isoxazole-5-carboxylic acid Cl (para) C₁₀H₆ClNO₃ 223.61 Intermediate in sulfonamide drug synthesis
3-(2-Ethoxyphenyl)isoxazole-5-carboxylic acid OEt (ortho) C₁₂H₁₁NO₄ 233.22 Precursor for Chikungunya virus inhibitors
3-(4-Aminophenyl)isoxazole-5-carboxylic acid ethyl ester NH₂ (para) C₁₂H₁₂N₂O₃ 232.24 Building block for antiviral agents
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid Br (para), Me (3) C₁₁H₈BrNO₃ 282.09 Research chemical with undefined activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, CN) : Enhance acidity of the carboxylic acid moiety, improving solubility in polar solvents .
  • Bulky Substituents (e.g., OEt) : Reduce reaction yields in coupling reactions due to steric hindrance (e.g., 4% yield for 23d in ) .
  • Amino Groups: Increase bioavailability and enable further functionalization via amide bond formation .
Carboxylic Acid Formation
  • Saponification: Ester derivatives (e.g., ethyl esters) are hydrolyzed using LiOH in THF/methanol to yield carboxylic acids, as seen in .
  • Direct Cyclization : Isoxazole rings are often synthesized via [3+2] cycloaddition between nitrile oxides and alkynes. For example, 3-(2,4,6-Trimethylphenyl)isoxazole-5-carboxylic acid methyl ester was synthesized using methyl propiolate and mesitonitrile oxide .
Amide Coupling
  • EDC/HOBt/DIPEA : Used to prepare Chikungunya virus inhibitors (e.g., compounds 23d–23f), though yields vary widely (4–12%) due to steric effects .

Biological Activity

3-(4-Cyanophenyl)isoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of an isoxazole ring substituted with a cyanophenyl group and a carboxylic acid functional group. The presence of the electron-withdrawing cyano group enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC11_{11}H8_{8}N2_{2}O2_{2}
Molecular Weight216.19 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO, ethanol

Anticancer Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of isoxazole derivatives, it was found that this compound exhibited IC50_{50} values in the micromolar range against human promyelocytic leukemia cell lines (HL-60). The compound induced apoptosis and cell cycle arrest, demonstrating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways related to apoptosis and cell proliferation. It has been observed to influence the expression levels of key regulatory proteins such as Bcl-2 and p21WAF1^WAF-1, which are crucial in the apoptotic process .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the isoxazole structure can significantly impact biological activity. The introduction of electron-withdrawing groups, such as the cyano group in this compound, enhances its potency against cancer cells .

Table 2: SAR Insights

ModificationEffect on Activity
Cyano group at para positionIncreased potency
Alkyl substitutionsVariable effects

Pharmacological Applications

The compound has been investigated for its potential use as a pharmacological probe in various disease models. Its selective inhibition of specific pathways may offer therapeutic benefits in conditions such as cancer, inflammation, and metabolic disorders.

Potential Therapeutic Applications

  • Cancer Treatment : As an anticancer agent with low micromolar activity.
  • Inflammatory Diseases : Modulation of pathways involved in inflammation.
  • Metabolic Disorders : Potential role in insulin signaling pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-Cyanophenyl)isoxazole-5-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via ester saponification. For example, a related isoxazole-5-carboxylic acid derivative was prepared by hydrolyzing its methyl ester using LiOH in a THF/methanol solvent system (1:1 v/v) under reflux . For this compound, the precursor ester could be synthesized via cyclization of cyano-substituted propargyl amines or through coupling reactions involving nitrile-containing intermediates. Post-synthesis, purification via recrystallization or column chromatography is recommended.

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer : Analytical techniques include:

  • HPLC : To assess purity (>95% threshold for most research applications).
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the presence of the isoxazole ring, cyanophenyl group, and carboxylic acid moiety.
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C. Avoid exposure to moisture and light, as carboxylic acids and nitriles are prone to hydrolysis and photodegradation. Desiccants like silica gel should be included in storage vials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during ester-to-acid conversion?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to LiOH (e.g., NaOH, KOH) to assess hydrolysis efficiency.
  • Solvent Optimization : Evaluate mixed solvents (e.g., THF/water) to enhance solubility of intermediates.
  • Temperature Control : Gradual heating (e.g., 40–50°C) minimizes side reactions like decarboxylation.
  • Monitoring : Use TLC or in-situ IR spectroscopy to track reaction progress .

Q. What strategies resolve discrepancies in biological activity data across different assays?

  • Methodological Answer :

  • Assay Validation : Confirm assay reproducibility using positive controls (e.g., known enzyme inhibitors).
  • Solubility Testing : Ensure the compound is fully dissolved in assay buffers (use DMSO/cosolvents if needed).
  • Metabolite Screening : Check for degradation products via LC-MS, which may interfere with activity .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify reactive sites.
  • Structure-Activity Relationship (SAR) Studies : Compare with analogs (e.g., methoxy- or fluorophenyl derivatives) to isolate the cyano group’s effects .
  • Crystallography : X-ray diffraction (as in related isoxazole structures) reveals steric and electronic interactions .

Q. What techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability Assays : Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
  • Plasma Stability Tests : Expose to human plasma (37°C) and quantify remaining compound over 24 hours.
  • Forced Degradation Studies : Apply heat, light, or oxidants (e.g., H2_2O2_2) to identify degradation pathways .

Data Analysis & Contradiction Resolution

Q. How to address inconsistent NMR data between theoretical predictions and experimental results?

  • Methodological Answer :

  • Signal Assignment : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping peaks.
  • Dynamic Effects : Investigate tautomerism or conformational flexibility (e.g., hindered rotation of the cyanophenyl group).
  • Impurity Profiling : Check for residual solvents or byproducts using 1H^1H NMR with enhanced sensitivity settings .

Q. Why might biological activity vary between enantiomers or polymorphs?

  • Methodological Answer :

  • Chiral Separation : Use chiral HPLC or crystallization to isolate enantiomers and test individually.
  • Polymorph Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms.
  • Molecular Docking : Compare binding modes of different conformers to target proteins .

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